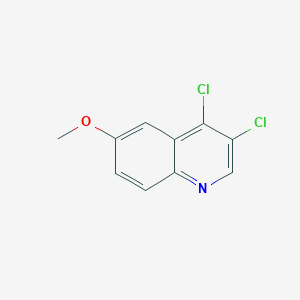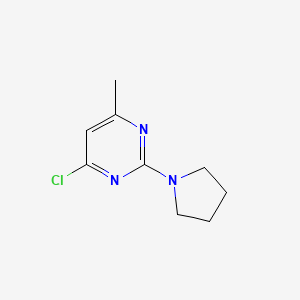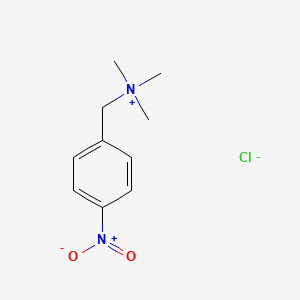
2-Chloro-5-(thiophen-2-YL)benzoic acid
Descripción general
Descripción
2-Chloro-5-(thiophen-2-YL)benzoic acid is a chemical compound with the CAS Number: 926203-78-312. It has a molecular weight of 238.6912. The IUPAC name for this compound is 2-chloro-5-(2-thienyl)benzoic acid12.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2-Chloro-5-(thiophen-2-YL)benzoic acid. However, there are general methods for the synthesis of benzoic acid derivatives that might be applicable3.Molecular Structure Analysis
The InChI code for 2-Chloro-5-(thiophen-2-YL)benzoic acid is 1S/C11H7ClO2S/c12-9-4-3-7(6-8(9)11(13)14)10-2-1-5-15-10/h1-6H,(H,13,14)12. This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 2-Chloro-5-(thiophen-2-YL)benzoic acid. However, as a benzoic acid derivative, it might undergo similar reactions, such as esterification or reactions with bases4.Physical And Chemical Properties Analysis
The compound has a molecular weight of 238.6912. Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current data.Aplicaciones Científicas De Investigación
-
Synthesis of Quinoxaline Derivatives
- Field : Organic Chemistry
- Application : “2-Chloro-5-(thiophen-2-YL)benzoic acid” is used as a key intermediate for the synthesis of new pyrimidothiazoloquinoxaline derivatives .
- Method : The reaction involves “2-Chloro-5-(thiophen-2-YL)benzoic acid” and 2-chlorobenzaldehyde, among other compounds .
- Results : The synthesis results in new pyrimidothiazoloquinoxaline derivatives .
-
Antinociceptive Activity
-
Fungicidal Activity
-
Bacteriocides and Insecticides
-
Antibacterial Activity
-
Antitubercular Activity
-
Anti-Amoebic and Anti-Proliferative Activity
-
Hypoglycemic and Anti-Glaucoma Activity
-
Antiviral Activity
-
Cytotoxic with Anticancer and Antitumor Activity
-
Antithrombotic Activity
-
Anti-Inflammatory and Analgesic Activity
Safety And Hazards
The safety and hazards of 2-Chloro-5-(thiophen-2-YL)benzoic acid are not specified in the available data. It’s always recommended to handle chemical compounds with appropriate safety measures.
Direcciones Futuras
The future directions for the use and study of 2-Chloro-5-(thiophen-2-YL)benzoic acid are not clear from the available information. However, benzoic acid derivatives are widely used in the synthesis of various organic compounds, so there may be potential for further research and applications.
Please note that this information is based on the available data and there might be more recent studies or data related to this compound. Always refer to the most recent and reliable sources when studying chemical compounds.
Propiedades
IUPAC Name |
2-chloro-5-thiophen-2-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2S/c12-9-4-3-7(6-8(9)11(13)14)10-2-1-5-15-10/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSJERLNZVWQRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588083 | |
| Record name | 2-Chloro-5-(thiophen-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(thiophen-2-YL)benzoic acid | |
CAS RN |
926203-78-3 | |
| Record name | 2-Chloro-5-(thiophen-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



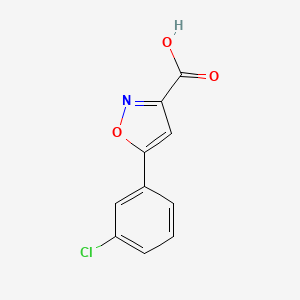

![3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B1611731.png)

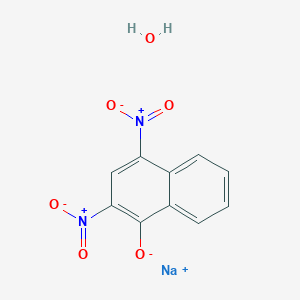
![2-[4-([1,3]Dioxolan-2-ylmethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1611737.png)
